(trans-2-(tert-Butyl)cyclopropyl)boronic acid
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Overview
Description
(trans-2-(tert-Butyl)cyclopropyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl ring substituted with a tert-butyl group and a boronic acid functional group, making it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans-2-(tert-Butyl)cyclopropyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the hydroboration of a cyclopropyl alkene with a borane reagent, such as borane-tetrahydrofuran complex, followed by oxidation to yield the boronic acid. The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation of the boron center .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
(trans-2-(tert-Butyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Scientific Research Applications
Chemistry
(trans-2-(tert-Butyl)cyclopropyl)boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This reaction is essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine
In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound can be employed in the design of enzyme inhibitors due to its ability to form reversible covalent bonds with active site residues .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique reactivity allows for the creation of materials with specific properties and functions .
Mechanism of Action
The mechanism of action of (trans-2-(tert-Butyl)cyclopropyl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications include the active sites of enzymes, where the boronic acid forms reversible covalent bonds with nucleophilic residues .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Cyclopropylboronic acid
Uniqueness
(trans-2-(tert-Butyl)cyclopropyl)boronic acid is unique due to its cyclopropyl ring and tert-butyl group, which confer distinct steric and electronic properties. These features enhance its reactivity and selectivity in chemical reactions compared to simpler boronic acids like phenylboronic acid or vinylboronic acid .
Properties
Molecular Formula |
C7H15BO2 |
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Molecular Weight |
142.01 g/mol |
IUPAC Name |
[(1R,2R)-2-tert-butylcyclopropyl]boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-7(2,3)5-4-6(5)8(9)10/h5-6,9-10H,4H2,1-3H3/t5-,6-/m1/s1 |
InChI Key |
UPPDXDIPPWGOAC-PHDIDXHHSA-N |
Isomeric SMILES |
B([C@@H]1C[C@H]1C(C)(C)C)(O)O |
Canonical SMILES |
B(C1CC1C(C)(C)C)(O)O |
Origin of Product |
United States |
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